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molecular formula C16H30O4 B094117 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne CAS No. 1068-27-5

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne

Cat. No. B094117
M. Wt: 286.41 g/mol
InChI Key: ODBCKCWTWALFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08007069B2

Procedure details

2,5-dimethyl-2,5-di(t-butylperoxy)hexane; dicumylperoxide (DCP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:15][O:16][C:17]([CH3:20])([CH3:19])[CH3:18])([CH2:4][CH2:5][C:6]([CH3:14])([O:8][O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH3:7])[CH3:3].C(OOC(C1C=CC=CC=1)(C)C)(C1C=CC=CC=1)(C)C>>[CH3:3][C:2]([O:15][O:16][C:17]([CH3:20])([CH3:19])[CH3:18])([C:4]#[C:5][C:6]([CH3:7])([O:8][O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH3:14])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)(C#CC(C)(OOC(C)(C)C)C)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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